
2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a piperazine ring, a common moiety in pharmaceuticals, linked to a diphenylmethyl group and a phenyl ring substituted with trifluoromethyl groups. This structure suggests potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in the literature. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating that piperazine-based compounds can be synthesized with high yields and enantioselectivity . Although the specific synthesis of this compound is not detailed, similar methodologies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a piperazine core, which is a versatile scaffold in drug design due to its ability to adopt multiple conformations. The diphenylmethyl group would add steric bulk, potentially affecting the molecule's binding properties, while the trifluoromethyl-substituted phenyl ring could influence the compound's electronic properties and metabolic stability.
Chemical Reactions Analysis
Related research indicates that piperazine derivatives can participate in various chemical reactions. For example, the reaction of styrene with trifluoromethylsulfonylnitrene led to the formation of a piperazine compound with trifluoromethylsulfonyl groups . This suggests that the compound of interest may also undergo reactions involving its piperazine moiety or trifluoromethyl groups, leading to the formation of new chemical entities with potentially unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its structural components. The presence of ether and bulky groups, as seen in related aromatic polyamides, can lead to high solubility in organic solvents and the formation of transparent, flexible films . The trifluoromethyl groups could confer high thermal stability, as fluorinated compounds often exhibit such characteristics. The diphenylmethyl group might contribute to the overall rigidity of the molecule, affecting its melting point and solubility.
Aplicaciones Científicas De Investigación
Antitumor Activity
One area of application involves the synthesis and investigation of chemical derivatives for potential anticancer activities. For example, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, closely related to the compound , were synthesized and evaluated for their antitumor activity against breast cancer cells. These compounds showed promising antiproliferative effects compared to an established anticancer drug, cisplatin, highlighting their potential in cancer therapy (Yurttaş et al., 2014).
Chemical Structure and Characterization
Another aspect of research focuses on the structural characterization of related compounds. For instance, the structure of Cinnarizinium fumarate, which includes similar structural features, was detailed, showcasing the conformation and interactions within its crystalline form (Kavitha et al., 2012). This type of study is crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications.
Synthesis and Polymer Applications
Research on the synthesis of new organosoluble polyamides derived from similar diphenylmethylene linkages has shown the development of materials with desirable physical properties, such as solubility in various solvents and high thermal stability. These materials have applications in various fields, including electronics and materials science (Liaw et al., 2001).
Antimycobacterial Agents
A study focused on the synthesis, characterization, and evaluation of hybrid molecules containing similar structural motifs for their antimycobacterial activity. These molecules showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Čurillová et al., 2021).
Metabolic Studies
Research into the metabolic disposition of Casopitant, a molecule containing a similar piperazinyl structure, has provided insights into the absorption, distribution, metabolism, and elimination of these types of compounds in various species. Such studies are essential for understanding the pharmacokinetics and potential therapeutic uses of these compounds (Miraglia et al., 2010).
Propiedades
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F6N3O/c28-26(29,30)21-15-22(27(31,32)33)17-23(16-21)34-24(37)18-35-11-13-36(14-12-35)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15-17,25H,11-14,18H2,(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBIEIXVXCPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

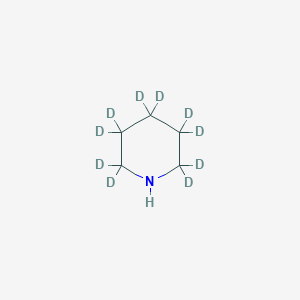
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)
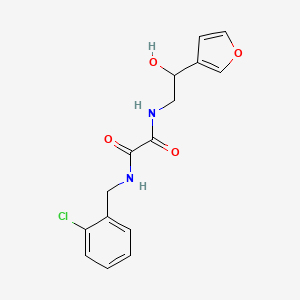
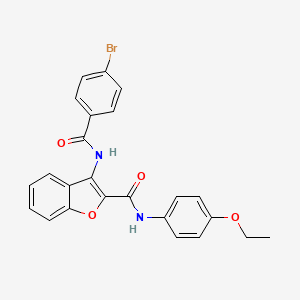
![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)


![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)
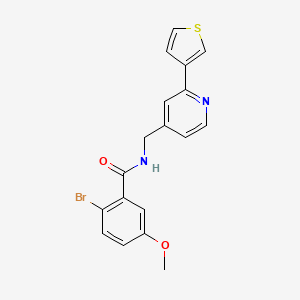
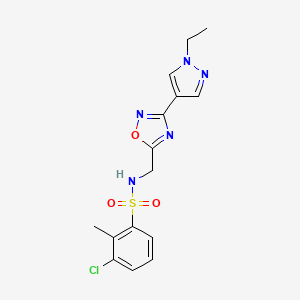
![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)